molecular formula C17H32N4O3 B2758340 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 946233-31-4

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2758340
CAS RN: 946233-31-4
M. Wt: 340.468
InChI Key: TYKRVDMMTOKVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as LMTX, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. LMTX belongs to a class of compounds known as tau aggregation inhibitors, which are designed to prevent the formation and accumulation of abnormal tau protein aggregates in the brain.

Scientific Research Applications

Stereospecific Polymerization of Acrylamides

Research by Kobayashi et al. (1999) investigated the polymerization of various N,N-dialkylacrylamides, including morpholine derivatives. They found that specific conditions led to polymers with narrow molecular weight distributions and varying degrees of isotacticity, suggesting potential applications in creating materials with precise structural properties (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Orexin Receptor Antagonism

Dugovic et al. (2009) explored the role of orexin receptors in sleep modulation, using compounds related to "N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide". Their study suggests that selective blockade of these receptors could have implications for treating sleep disorders (Dugovic et al., 2009).

Crystal Structure and Conformation Studies

Nallini et al. (2003) analyzed the crystal structure and conformation of piperidine derivatives, providing insights into the molecular interactions and structural features of compounds similar to "this compound". This research aids in understanding the chemical and physical properties of such compounds (Nallini, Saraboji, Ponnuswamy, Venkatraj, & Jeyaraman, 2003).

Salicylaldehyde N(4)-morpholinothiosemicarbazone Synthesis

Buu et al. (2019) redetermined the crystal structure of a morpholino-based compound to better understand its hydrogen-bonding patterns and supramolecular interactions. This work contributes to the field of crystallography and could inform the design of new compounds with specific interaction capabilities (Buu et al., 2019).

High-Performance Liquid Chromatographic Method Development

Klein et al. (1991) developed a method for measuring the iron chelator 1,2-dimethyl-3-hydroxypyridin-4-one in human plasma. Though not directly related to "this compound", this research demonstrates the importance of analytical methods in evaluating compounds' pharmacokinetic properties (Klein, Damani, Chung, Epemoulu, Olivieri, & Koren, 1991).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O3/c1-14(2)21-6-3-15(4-7-21)13-19-17(23)16(22)18-5-8-20-9-11-24-12-10-20/h14-15H,3-13H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRVDMMTOKVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.